3-Bromo-6-methoxy-4-nitro-1H-indazole
Overview
Description
3-Bromo-6-methoxy-4-nitro-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of bromine, methoxy, and nitro groups in the compound’s structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methoxy-4-nitro-1H-indazole typically involves the following steps:
Bromination: The bromine atom is introduced using brominating agents like bromine or N-bromosuccinimide (NBS).
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 3-bromo-6-methoxy-4-nitrobenzaldehyde or 3-bromo-6-methoxy-4-nitrobenzoic acid.
Reduction: Formation of 3-bromo-6-methoxy-4-amino-1H-indazole.
Substitution: Formation of 3-azido-6-methoxy-4-nitro-1H-indazole or 3-thio-6-methoxy-4-nitro-1H-indazole.
Scientific Research Applications
Chemistry: 3-Bromo-6-methoxy-4-nitro-1H-indazole is used as a building block in organic synthesis for the development of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the nitro group suggests potential antimicrobial and anticancer activities, which are of significant interest in medicinal chemistry.
Medicine: The compound’s derivatives are explored for their therapeutic potential, particularly as inhibitors of specific enzymes or receptors involved in disease pathways. This includes research into its use as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxy-4-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
3-Bromo-4-nitro-1H-indazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxy-4-nitro-1H-indazole: Lacks the bromine atom, which may influence its chemical properties and applications.
3-Bromo-6-methoxy-1H-indazole: Lacks the nitro group, which may reduce its potential as an antimicrobial or anticancer agent.
Uniqueness: 3-Bromo-6-methoxy-4-nitro-1H-indazole is unique due to the combination of bromine, methoxy, and nitro groups in its structure
Properties
IUPAC Name |
3-bromo-6-methoxy-4-nitro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O3/c1-15-4-2-5-7(8(9)11-10-5)6(3-4)12(13)14/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUQOALONVLPBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646934 | |
Record name | 3-Bromo-6-methoxy-4-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-13-8 | |
Record name | 3-Bromo-6-methoxy-4-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-methoxy-4-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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